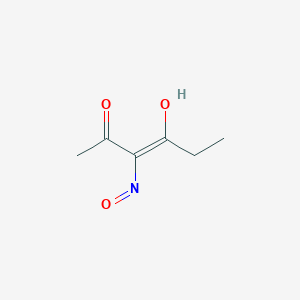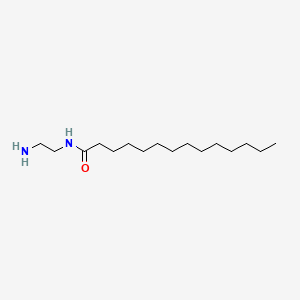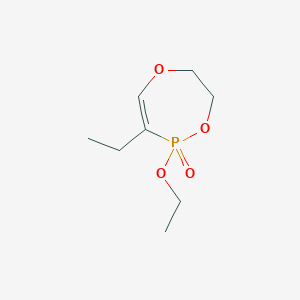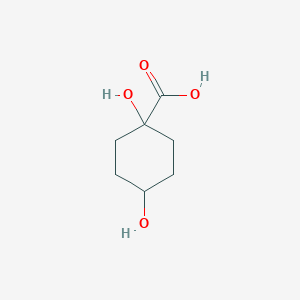![molecular formula C17H18N4O3 B13799464 1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt is a complex heterocyclic compound It features a fused tricyclic system with nitrogen atoms, making it a significant molecule in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt involves multiple steps. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids in the presence of ammonia . Another approach involves the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions using p-toluenesulfonic acid in ionic liquid media . Additionally, solvent-free reactions of 6-aminouracil with various aldehydes catalyzed by sulfonic acid-functionalized materials have been reported .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using microwave irradiation to accelerate reactions and employing robust catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield fully or partially reduced derivatives.
Aplicaciones Científicas De Investigación
Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. For example, it may act as a dihydrofolate reductase inhibitor, interfering with folate metabolism and DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused tricyclic structure and exhibit comparable biological activities.
Pyridodipyrimidines: Another class of nitrogen-bearing heterocycles with potential therapeutic applications.
Uniqueness
Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt is unique due to its specific structural configuration and the presence of multiple functional groups
Propiedades
Fórmula molecular |
C17H18N4O3 |
|---|---|
Peso molecular |
326.35 g/mol |
Nombre IUPAC |
1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-10-ium-5-yl)pyrimidin-4-olate |
InChI |
InChI=1S/C17H18N4O3/c1-18-15(22)14(16(23)19(2)17(18)24)21-12-8-4-3-7-11(12)20-10-6-5-9-13(20)21/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Clave InChI |
CICKVSLNPYXDAG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)N2C3=[N+](CCCC3)C4=CC=CC=C42)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)


![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)



![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)


